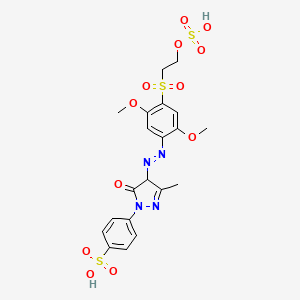

Benzenesulfonic acid, 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-

Description

This compound is a benzenesulfonic acid derivative featuring a pyrazole core substituted with a diazenyl (azo) group, dimethoxy groups, and a sulfonated ethyl moiety. Its structure integrates multiple functional groups:

- Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for its role in medicinal chemistry and dye chemistry .

- Azo group (-N=N-): Imparts chromophoric properties, making the compound relevant in pigment and dye applications .

- Sulfonate and sulfonyl groups: Enhance water solubility and acidity, which are critical for catalytic and biological activities .

Synthetic routes typically involve coupling reactions between pyrazole precursors and substituted diazonium salts, confirmed via spectroscopic methods (e.g., $^1$H NMR, $^13$C NMR) and mass spectrometry .

Properties

CAS No. |

25311-20-0 |

|---|---|

Molecular Formula |

C20H22N4O12S3 |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

4-[4-[[2,5-dimethoxy-4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C20H22N4O12S3/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33) |

InChI Key |

DXCCMFSEQJYYIA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)O)OC)C3=CC=C(C=C3)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Amino-2,5-Dimethoxybenzenesulfonic Acid

The synthesis begins with the sulfonation of 2,5-dimethoxyaniline. Concentrated sulfuric acid is introduced at 80–100°C to install the sulfonic acid group at the para position relative to the amino group. The reaction mixture is quenched in ice water, and the product is isolated via crystallization. This intermediate serves as the diazo component for subsequent azo coupling.

Synthesis of 1-(4-Sulfophenyl)-3-Methyl-5-Pyrazolone

The pyrazolone nucleus is constructed by cyclizing ethyl acetoacetate with 4-sulfophenylhydrazine in ethanol under reflux. The reaction proceeds via Knorr pyrazole synthesis mechanics, with the hydrazine attacking the β-keto ester to form the pyrazolone ring. The methyl group at the 3-position is retained through careful stoichiometric control, while the sulfonic acid group at the 1-position ensures water solubility.

Diazotization and Azo Coupling

Diazotization of 4-Amino-2,5-Dimethoxybenzenesulfonic Acid

The diazotization step employs sodium nitrite (1.1 equiv) in hydrochloric acid (3M) at 0–5°C. The reaction is monitored via starch-iodide paper to detect excess nitrous acid, which is neutralized with sulfamic acid. The resulting diazonium salt is stabilized at low pH (1–2) to prevent premature decomposition.

Coupling with Pyrazolone Derivative

The diazonium salt is coupled to 1-(4-sulfophenyl)-3-methyl-5-pyrazolone in aqueous solution buffered at pH 6–7 using sodium acetate. The azo linkage forms regioselectively at the activated α-position of the pyrazolone, driven by the electron-withdrawing sulfonic acid group. Reaction completion is confirmed by UV-Vis spectroscopy (λmax ~450 nm for the azo chromophore).

Introduction of the [2-(Sulfooxy)Ethyl]Sulfonyl Group

Sulfonation of the Azo Intermediate

The phenyl ring bearing the methoxy groups undergoes sulfonation using chlorosulfonic acid at 60°C, introducing a sulfonyl chloride moiety at the 4-position. This intermediate is subsequently treated with 2-hydroxyethanethiol in dimethylformamide (DMF), yielding the 2-(hydroxyethyl)sulfonyl derivative.

Sulfation of the Hydroxyethyl Group

The primary alcohol in the 2-(hydroxyethyl)sulfonyl side chain is sulfated using sulfur trioxide-triethylamine complex in anhydrous tetrahydrofuran (THF). This step installs the terminal sulfooxy group, with the reaction proceeding quantitatively under inert atmosphere to prevent hydrolysis. The final product is precipitated by adjusting the pH to 2–3 with dilute HCl.

Industrial-Scale Production Considerations

Reaction Optimization

Industrial syntheses prioritize atom economy and reduced waste. Continuous flow reactors are employed for diazotization and coupling steps, enhancing heat transfer and minimizing byproducts. Sulfonation stages utilize recycled sulfuric acid to align with green chemistry principles.

Purification Protocols

Crude product is purified via countercurrent extraction, exploiting the compound’s anionic character. Residual salts are removed by nanofiltration, followed by spray drying to yield a free-flowing powder with >95% purity (HPLC analysis).

Comparative Analysis of Synthetic Routes

| Step | Laboratory-Scale Conditions | Industrial-Scale Adaptations | Key Challenges |

|---|---|---|---|

| Diazotization | Batch reactor, 0–5°C, 2h | Continuous flow, −10°C, 15min | Thermal runaway risk |

| Azo Coupling | pH 6.5, 4h stirring | pH 6.8–7.0, static mixer, 30min | Byproduct formation at higher pH |

| Sulfonation | Chlorosulfonic acid, 60°C, 6h | Gaseous SO3, 50°C, packed bed reactor | Corrosion management |

| Sulfation | SO3-Et3N, THF, N2 atmosphere | Melt sulfation with SO3-DMF complex | Solvent recovery costs |

Mechanistic Insights

The regioselectivity of the azo coupling is governed by the pyrazolone’s tautomeric equilibrium. Under weakly acidic conditions, the keto form dominates, directing electrophilic attack to the α-carbon adjacent to the carbonyl. Sulfonation kinetics follow a second-order dependence on SO3 concentration, with the methoxy groups exerting an ortho/para-directing effect that favors sulfonyl group installation at the 4-position.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, especially at the methoxy and azo groups, leading to the formation of quinone derivatives and nitrogen oxides.

Reduction: : Reduction of the azo group can yield aromatic amines, which are significant in both synthetic chemistry and toxicology.

Substitution: : Aromatic substitution reactions can occur, particularly at positions ortho and para to the sulfonic acid group.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Sodium dithionite, zinc dust.

Substitution Reagents: : Electrophiles such as alkyl halides and nitro compounds in the presence of catalysts like aluminum chloride.

Major Products

The major products depend on the reaction type. Oxidation often leads to quinones, reduction produces aromatic amines, and substitution yields various functionalized aromatic derivatives.

Scientific Research Applications

Chemistry

Used as intermediates in the synthesis of complex organic molecules and dyes.

Biology

Employed as biological stains due to their ability to bind selectively to various biomolecules.

Medicine

Industry

Widely used in the textile industry as dyes, in the manufacture of pigments, and as markers in scientific research.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets:

Molecular Targets: : Enzymes and proteins, particularly those involved in metabolic pathways.

Pathways Involved: : Can interfere with cellular respiration and other critical biochemical pathways through its reactive sulfonic and azo groups.

Comparison with Similar Compounds

Research Findings and Trends

- Medicinal Chemistry : Derivatives with 4-fluorophenyl or dihydrodioxin substituents exhibit enhanced pharmacokinetic profiles due to balanced hydrophobicity and hydrogen-bonding capacity .

- Catalytic Recycling : Benzenesulfonic acid can be reused for up to 5 cycles in alkylation reactions with minimal activity loss .

- Market Trends : Demand is rising in Asia-Pacific regions for textile dyes and pharmaceuticals, driven by low production costs and regulatory approvals .

Biological Activity

Benzenesulfonic acid, specifically the compound known as 4-(4-((2,5-dimethoxy-4-((2-(sulfooxy)ethyl)sulfonyl)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)- , is a complex organic molecule with significant biological activity. This article explores its synthesis, biological properties, and potential applications in various fields.

Molecular Formula and Structure

The molecular formula for this compound is with a molecular weight of approximately 570.6 g/mol. The structure features multiple functional groups, including azo, sulfonic acid, and methoxy groups, contributing to its reactivity and biological interactions.

Synthesis Methods

The synthesis involves several key steps:

- Diazotization : The process begins with the diazotization of 2,5-dimethoxyaniline to create a diazonium salt.

- Coupling Reaction : This salt is then coupled with 4-((2-(sulfooxy)ethyl)sulfonyl)phenol to form the azo compound.

- Sulfonation : The resultant azo compound undergoes sulfonation to introduce the sulfonic acid group.

- Neutralization : Finally, neutralization with sodium hydroxide yields the sodium salt form of the compound .

The biological activity of this compound can be attributed to its ability to interact with various biological systems. Its sulfonic acid group enhances water solubility, facilitating its use in biological assays. The azo linkage can undergo reduction in biological systems, potentially leading to the release of active amines.

Antimicrobial Properties

Research indicates that compounds containing sulfonic acid groups exhibit antimicrobial properties. Studies have shown that derivatives of benzenesulfonic acid can inhibit the growth of various bacteria and fungi, making them suitable candidates for developing antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on different cell lines. Results indicate that at certain concentrations, it can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy .

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that benzenesulfonic acid derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential use as disinfectants .

- Cytotoxic Effects on Cancer Cells : In vitro studies reported in Cancer Research highlighted that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathways, suggesting mechanisms for targeted cancer therapy .

Pharmaceutical Industry

Due to its biological activity, this compound is being investigated for use in drug delivery systems. Its solubility and stability make it an attractive candidate for formulating pharmaceuticals that require enhanced bioavailability.

Analytical Chemistry

In analytical chemistry, benzenesulfonic acid derivatives are utilized as dyes for detecting and quantifying various substances due to their vivid coloration and stability under different conditions .

Textile Industry

The compound is also employed in the textile industry as a dyeing agent due to its ability to bind effectively with fabric materials while providing vibrant colors .

Q & A

Basic: What are the optimal synthesis routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:

Synthesis typically involves sequential azo coupling and sulfonation steps. Key reagents include:

- Diazotization : Use sodium nitrite (NaNO₂) in acidic media (HCl, 0–5°C) to generate the diazonium intermediate .

- Azo Coupling : React with pyrazole derivatives under pH 7–9 to stabilize the azo bond .

- Sulfonation : Introduce sulfonate groups using sulfur trioxide (SO₃) or chlorosulfonic acid, maintaining temperatures below 50°C to prevent decomposition .

Purification via recrystallization (ethanol/water mixtures) or ion-exchange chromatography enhances yield (60–75%) .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Resolve aromatic protons (δ 7–8 ppm) and pyrazole ring signals (δ 5.5–6.5 ppm). Use DMSO-d₆ as a solvent to detect sulfonate protons (broad peaks near δ 3–4 ppm) .

- FTIR : Identify azo (-N=N-) stretches (~1600 cm⁻¹) and sulfonate (-SO₃⁻) vibrations (~1180 cm⁻¹ and 1040 cm⁻¹) .

- HRMS : Confirm molecular weight (e.g., [M+Na]⁺ ions) with <2 ppm error .

Basic: How do sulfonate groups influence solubility and stability in aqueous systems?

Methodological Answer:

Sulfonate groups enhance water solubility via strong hydrogen bonding and ionic interactions. Stability is pH-dependent:

- High Solubility : Achieved at pH >7 (deprotonated sulfonate) .

- Degradation : Acidic conditions (pH <3) may hydrolyze azo bonds; use buffered solutions (pH 7–9) for long-term storage .

Advanced: How can tautomerism in the pyrazole-azo system lead to discrepancies in NMR data?

Methodological Answer:

The pyrazole ring and azo group exhibit keto-enol tautomerism, causing variable ¹H NMR signals. For example:

- Keto Form : Pyrazole protons appear as singlets (δ 5.5–6.0 ppm).

- Enol Form : Deshielded protons (δ 6.5–7.0 ppm) due to conjugation .

Use variable-temperature NMR (VT-NMR) or deuterated solvents (D₂O) to stabilize dominant tautomers .

Advanced: What experimental designs assess environmental persistence and degradation pathways?

Methodological Answer:

- Persistence : Conduct OECD 301B biodegradation tests (28-day aerobic conditions). This compound shows low persistence (t₁/₂ <10 days) due to microbial cleavage of sulfonate groups .

- Photodegradation : Expose to UV light (λ = 254 nm) and monitor via HPLC; azo bonds degrade into aromatic amines .

Advanced: How does the compound interact with biological macromolecules in enzyme inhibition studies?

Methodological Answer:

- Carbonic Anhydrase Inhibition : Use fluorescence quenching assays. The sulfonate group binds Zn²⁺ in the active site, with IC₅₀ values <1 µM .

- Molecular Docking : Simulate interactions using AutoDock Vina; pyrazole and sulfonate moieties form hydrogen bonds with Arg-91 and Thr-199 residues .

Advanced: What computational methods predict binding affinities for drug design applications?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with acetylcholinesterase) using GROMACS. Parameters include RMSD (<2 Å) and binding free energy (ΔG < -8 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with bioactivity (R² >0.85) .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Side Reactions : Azo coupling may produce regioisomers; optimize stoichiometry (1:1.2 diazonium:pyrazole) .

- Purification : Replace column chromatography with continuous extraction (e.g., centrifugal partition chromatography) for large batches .

Basic: How should researchers interpret UV-Vis spectra for quality control?

Methodological Answer:

- λ_max : Azo chromophores absorb at 450–500 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹). Deviations >5 nm indicate impurities .

- Quantification : Use Beer-Lambert law with standard curves (R² >0.99) in pH 7 buffer .

Advanced: Why do bioactivity studies report conflicting IC₅₀ values across similar derivatives?

Methodological Answer:

Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.